molecular formula C20H21N3O4S B2876662 3-(benzo[d]thiazol-2-yloxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide CAS No. 1421453-11-3

3-(benzo[d]thiazol-2-yloxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide

Cat. No. B2876662
CAS RN: 1421453-11-3
M. Wt: 399.47
InChI Key: WNSDHXHNTHWWNW-UHFFFAOYSA-N
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Description

Benzo[d]thiazol and its derivatives are a class of organic compounds that have been widely studied due to their diverse biological activities . They are used in the synthesis of various pharmaceuticals and have shown potential as antimycobacterial agents .


Synthesis Analysis

The synthesis of benzo[d]thiazol derivatives often involves multicomponent reactions using various catalysts . For example, a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes and active methylene compounds in ethanol solvent at room temperature has been reported .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazol derivatives is typically characterized using various spectral techniques including TEM, BET, XRD, FT-IR, SEM and EDX .


Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazol derivatives are diverse and depend on the specific derivative and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol derivatives can vary widely depending on the specific derivative. These properties are typically characterized using various analytical techniques .

Scientific Research Applications

Synthesis and Biological Applications

Synthesis of Novel Compounds

The synthesis of novel compounds, including benzodifuranyl derivatives and thiazolopyrimidines, derived from specific starting materials such as visnaginone and khellinone, demonstrates the versatility of benzothiazole derivatives. These compounds exhibit significant anti-inflammatory and analgesic activities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial and Anticancer Activities

A series of compounds with the benzothiazole nucleus have been designed, synthesized, and evaluated for their antibacterial and anticancer activities. Notably, some compounds displayed promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, as well as potent anticancer activity, underscoring the therapeutic potential of benzothiazole derivatives (Palkar et al., 2017).

Docking Studies and Antimicrobial Evaluation

Further research into benzothiazole derivatives includes docking studies and antimicrobial evaluations, suggesting their potential application in designing drugs with specific target interactions. These studies provide valuable insights into the structural requirements for antimicrobial activity and offer a foundation for the development of new therapeutic agents (Talupur et al., 2021).

Anti-Inflammatory, Analgesic, and Anticonvulsant Activities

The exploration of benzothiazole derivatives for anti-inflammatory, analgesic, and anticonvulsant activities showcases their broad pharmacological potential. Such studies highlight the diverse therapeutic applications of these compounds, from pain management to treating neurological disorders (El-Sawy et al., 2014).

Anticancer Evaluation and Molecular Docking

The anticancer evaluation and molecular docking studies of benzothiazole derivatives further emphasize their potential as anticancer agents. These studies not only demonstrate the compounds' effectiveness in inhibiting cancer cell growth but also provide insights into their mechanisms of action, facilitating the design of more effective anticancer drugs (Tiwari et al., 2017).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with benzo[d]thiazol derivatives can vary depending on the specific derivative. Some derivatives have shown no acute cellular toxicity .

Future Directions

The future directions for research on benzo[d]thiazol derivatives are likely to involve further exploration of their biological activities and potential applications in pharmaceuticals .

properties

IUPAC Name

3-(1,3-benzothiazol-2-yloxy)-N-[(3,4-dimethoxyphenyl)methyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-25-16-8-7-13(9-17(16)26-2)10-21-19(24)23-11-14(12-23)27-20-22-15-5-3-4-6-18(15)28-20/h3-9,14H,10-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSDHXHNTHWWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d]thiazol-2-yloxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide

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